Ginsenoside Rk3 is a natural product found in Panax notoginseng and Panax ginseng with data available.
Ginsenoside Rk3
CAS No.:
Cat. No.: VC0191336
Molecular Formula: C36H60O8
Molecular Weight: 620.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C36H60O8 |
---|---|
Molecular Weight | 620.9 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |
Standard InChI Key | AVXFIVJSCUOFNT-QXPABTKOSA-N |
Isomeric SMILES | CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |
SMILES | CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Canonical SMILES | CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Pharmacological Mechanisms of Ginsenoside Rk3
Modulation of PI3K/AKT Pathway
A primary mechanism through which Ginsenoside Rk3 exerts its therapeutic effects is via regulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Research has demonstrated that Rk3 can bind directly to both PI3K and AKT proteins, with binding affinities (KD values) of 0.3844 mol/L and 2.53 × 10^-5 mol/L, respectively .
Molecular docking studies have revealed that Rk3 interacts with PI3K at SER39 and with AKT at THR217 and LYS162 via hydrogen bonds, with free binding energies of -7.4 and -10.2 kcal/mol . These specific molecular interactions result in significant decreases in phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT) levels, effectively suppressing this signaling cascade across multiple experimental models, both in vitro and in vivo .
AMPK/Akt Signaling Pathway in Metabolic Regulation
In metabolic disorders, particularly type 2 diabetes mellitus (T2DM), Ginsenoside Rk3 mediates hepatic gluconeogenesis and lipid accumulation by activating the AMP-activated protein kinase (AMPK)/Akt signaling pathway . This activation leads to:
-
Inhibition of hepatic gluconeogenesis through:
Studies using AMPK and Akt inhibitors have confirmed the importance of this pathway in mediating the effects of Rk3, as these inhibitors significantly reversed Rk3-mediated improvements in hepatic gluconeogenesis and lipid accumulation .
Effects on Cell Cycle, Apoptosis, and Autophagy
Ginsenoside Rk3 demonstrates significant effects on fundamental cellular processes including cell cycle progression, apoptosis, and autophagy.
Regarding cell cycle regulation, Rk3 blocks the cell cycle at the G1 phase in hepatocellular carcinoma (HCC) and esophageal cancer cells . This effect is mediated through increased expression of P21 and decreased expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1 .
For apoptosis induction, Rk3 activates apoptotic pathways through multiple mechanisms including regulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), promotion of cytochrome c release, and activation of the caspase cascade, including cleaved Poly (ADP-ribose) polymerase (c-PARP) .
Rk3 also promotes autophagy in cancer cells as evidenced by increased autophagosome formation (observed via transmission electron microscopy) and upregulation of autophagy markers including increased LC3II/LC3I ratio, increased expression of ATG5, ATG7, ATG12, and Beclin 1, decreased expression of P62, and reduced phosphorylated mammalian target of rapamycin (p-mTOR)/mTOR ratio .
Interestingly, studies in esophageal cancer cells have shown that autophagy induced by Rk3 can enhance apoptosis, as the autophagy inhibitor 3-MA was able to partially abrogate Rk3-induced apoptosis .
Therapeutic Applications of Ginsenoside Rk3
Hepatocellular Carcinoma
Ginsenoside Rk3 has demonstrated significant anti-HCC efficacy in both in vitro and in vivo studies. In HCC cell lines (HepG2 and HCC-LM3), Rk3 significantly inhibited proliferation, blocked the cell cycle at the G1 phase, and induced both autophagy and apoptosis . These effects were also observed in animal models, including primary liver cancer mice and HCC-LM3 subcutaneous tumor-bearing mice.
Notably, the anti-HCC effects of Rk3 were superior to those of sorafenib, the first approved drug for advanced HCC treatment. Unlike sorafenib, which is associated with serious side effects including leukopenia, neutropenia, thrombocytopenia, and gastrointestinal and skin toxicity, Rk3 exhibited low toxicity in animal studies as evidenced by blood analysis and liver and kidney function tests .
Esophageal Cancer
Research has demonstrated that Rk3 possesses significant anti-esophageal cancer activity. In the Eca109 and KYSE150 cell lines, Rk3 was able to significantly repress cell proliferation and colony formation . In the KYSE150 xenograft model, Rk3 treatment led to obvious inhibition of tumor growth while exhibiting little toxicity to organs .
The anti-esophageal cancer activity of Rk3 was linked to its ability to trigger G1 phase arrest, induce apoptosis, promote autophagy, and block the PI3K/Akt/mTOR pathway .
Type 2 Diabetes Mellitus
Ginsenoside Rk3 has shown promising anti-T2DM effects in a high-fat-diet/streptozocin (HFD/STZ) induced model of T2DM in C57BL/6 mice and a high glucose-induced insulin resistance model of HepG2 cells . Treatment with Rk3 resulted in:
-
Reduced hyperglycemia
-
Lowered serum insulin and inflammation levels
-
Improved glucose tolerance and insulin resistance
-
Prevention of liver histological changes
The hypoglycemic effect of Rk3 appears to be partially mediated through the inhibition of hepatic gluconeogenesis, supported by the activation of p-Akt, p-FoxO1, and GLUT2, and inhibition of FoxO1, PEPCK, and G6pase protein expressions in the liver .
Nonalcoholic Steatohepatitis
Nonalcoholic steatohepatitis (NASH) has become one of the most significant causes of liver disease worldwide and can progress to cirrhosis and hepatocellular carcinoma. Research on C57BL/6 mice established as a NASH model has shown that Ginsenoside Rk3 administration significantly improved liver inflammation, lipid deposition, and fibrosis caused by a high-fat-high-cholesterol (HFHC) diet and CCl4 injection .
The beneficial effects of Rk3 on NASH were associated with inhibition of the PI3K/AKT signaling pathway, significant amendment of the abundance of short-chain fatty acids, and beneficial changes to the variety and composition of the intestinal microbiota .
Research Findings on Ginsenoside Rk3
Current Research Challenges and Future Directions
Research Gaps
Despite promising preclinical findings, several challenges remain in Ginsenoside Rk3 research:
-
Limited human clinical trials: Current research on Rk3 is predominantly preclinical, with studies conducted in cell cultures and animal models. Human clinical trials are needed to confirm its efficacy and safety in patients.
-
Bioavailability and pharmacokinetics: More comprehensive studies on the absorption, distribution, metabolism, and excretion of Rk3 would enhance understanding of its optimal dosing and delivery methods.
-
Long-term effects: Studies examining the long-term effects of Rk3 administration would provide valuable insights into its sustained efficacy and safety profile.
Future Research Directions
Several promising avenues for future Ginsenoside Rk3 research include:
-
Exploration of additional therapeutic applications: Given Rk3's diverse mechanisms of action, investigation into its potential effects on other diseases, particularly those involving dysregulation of the PI3K/AKT pathway, could yield valuable insights.
-
Development of improved drug delivery systems: Research into novel delivery systems could enhance Rk3's bioavailability and targeted delivery to specific tissues.
-
Combination therapies: Studies examining the potential synergistic effects of Rk3 with existing medications could identify opportunities for enhanced therapeutic outcomes with reduced side effects.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume